5-Methoxy-2-methylbenzonitrile
Overview
Description
5-Methoxy-2-methylbenzonitrile, also known as 2-Methoxy-5-methylbenzonitrile, is a chemical compound with the molecular formula C9H9NO . It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (OCH3), a methyl group (CH3), and a nitrile group (CN) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a refractive index of 1.5430 and a density of 1.063 g/mL at 25 °C . Its boiling point is 160 °C at 15 mmHg .Scientific Research Applications
Corrosion Inhibition
5-Methoxy-2-methylbenzonitrile derivatives have been studied for their corrosion inhibition properties. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives, including those with methoxy groups, have shown significant inhibition efficiency on mild steel in acidic environments. Electrochemical, thermodynamic, and surface analysis techniques reveal that these compounds act as mixed-type inhibitors, adhering to the steel surface and forming protective layers (Verma et al., 2015).
Synthesis and Chemistry
This compound and its derivatives are key intermediates in various synthetic chemistry processes. For example, they have been used in the synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, showcasing efficient and reproducible synthetic routes (Zheng et al., 2009). Additionally, these compounds are involved in the synthesis of complex molecules like Gefitinib, an anticancer drug (Jin et al., 2005).
Optical and Electronic Properties
Research on this compound derivatives also extends to their optical and electronic properties. Studies have been conducted on related compounds like 5-bromo-2-methoxybenzonitrile to understand their geometric structures, vibrational spectra, and potential for applications in non-linear optics (NLO) (Kumar & Raman, 2017). Similar investigations have been done on other derivatives, providing insights into their electronic transitions and thermodynamic properties (Ajaypraveenkumar et al., 2017).
Safety and Hazards
properties
IUPAC Name |
5-methoxy-2-methylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWYFZMTYODWOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305690 | |
Record name | 5-Methoxy-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22246-19-1 | |
Record name | 5-Methoxy-2-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22246-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101305690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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